
Technical Guide: Diethyl Pyrazolo[1,5-a]pyridine-
2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Diethyl pyrazolo[1,5-a]pyridine-

2,3-dicarboxylate

Cat. No.: B572967 Get Quote

CAS Number: 1226776-92-6

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides an in-depth overview of Diethyl pyrazolo[1,5-a]pyridine-2,3-
dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This

document outlines its chemical identity, a representative synthetic protocol, and explores the

biological potential of the broader pyrazolo[1,5-a]pyridine scaffold, particularly in the context of

cancer and tuberculosis research.

Compound Identification
Identifier Value

Chemical Name Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

CAS Number 1226776-92-6

Molecular Formula C₁₃H₁₄N₂O₄

Molecular Weight 262.26 g/mol
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Representative Experimental Protocol: Synthesis of
a Substituted Diethyl Pyrazolo[1,5-a]pyridine-2,3-
dicarboxylate Derivative
While a specific detailed protocol for the direct synthesis of the unsubstituted Diethyl
pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not readily available in the reviewed literature, a

highly relevant and detailed sonochemical synthetic strategy for a substituted analogue, 7-

Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester, has been

reported. This method, employing a [3+2] cycloaddition reaction, provides a valuable template

for the synthesis of this class of compounds.
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Caption: General workflow for the sonochemical synthesis of a substituted diethyl
pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

Procedure:

A mixture of the appropriate 1-amino-2(1H)-pyridin-2-imine derivative (1 mmol) and diethyl

acetylenedicarboxylate (DEAD) (1 mmol) in ethanol (10 mL) is subjected to ultrasonication. The

reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the
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solvent is removed under reduced pressure, and the resulting crude product is purified by

recrystallization or column chromatography to yield the desired diethyl pyrazolo[1,5-
a]pyridine-2,3-dicarboxylate derivative.

Characterization Data for a Representative Derivative (7-Amino-6-cyano-5-phenylpyrazolo[1,5-

a]pyridine-2,3-dicarboxylic Acid Diethyl Ester):

Technique Data

Yield 92%

Melting Point 220-221 °C

IR (KBr, cm⁻¹)
3373, 3304 (NH₂), 2217 (CN), 1736, 1712 (2

C=O)

¹H NMR (DMSO-d₆, δ ppm)

8.48 (s, 2H, NH₂), 7.52-7.62 (m, 5H, Ar-H), 7.18

(s, 1H, pyridine H-4), 4.35 (q, J = 7.0 Hz, 2H,

OCH₂CH₃), 4.28 (q, J = 7.0 Hz, 2H, OCH₂CH₃),

1.32 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.25 (t, J =

7.0 Hz, 3H, OCH₂CH₃)

¹³C NMR (DMSO-d₆, δ ppm)

163.3, 161.7, 149.0, 148.6, 144.5, 141.5, 137.2,

129.4, 128.8, 128.5, 116.3, 103.4, 101.7, 77.1,

62.0, 61.2, 14.2, 13.9

HRMS (EI)
m/z calculated for C₂₀H₁₈N₄O₄: 378.1322;

found: 378.1323

Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry,

demonstrating a wide range of biological activities. While specific quantitative data for Diethyl
pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is limited in publicly available literature, extensive

research on its derivatives highlights significant potential in two key therapeutic areas:

oncology and infectious diseases.

Anticancer Activity: Protein Kinase Inhibition
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Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives, close structural

analogs, as potent inhibitors of various protein kinases.[1][2][3] These enzymes play a crucial

role in cell signaling pathways that are often dysregulated in cancer.
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Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine derivatives as kinase

inhibitors.
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By acting as ATP-competitive inhibitors, these compounds can block the phosphorylation

cascade, thereby inhibiting downstream signaling pathways responsible for tumor growth,

proliferation, and survival.[1] Kinases that have been identified as targets include EGFR, B-Raf,

MEK, and PI3Kδ.[1][4]

Antitubercular Activity
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also demonstrated potent activity

against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] Some

compounds have shown low micromolar to nanomolar minimum inhibitory concentrations

(MICs) against both drug-susceptible and drug-resistant strains of M. tuberculosis.[6]

In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide

Derivatives:

Compound H37Rv MIC (μM)
MDR-TB Strain 1

MIC (μM)

MDR-TB Strain 2

MIC (μM)

Derivative A 0.05 0.1 0.08

Derivative B 0.03 0.06 0.05

Isoniazid (control) 0.2 > 10 > 10

Note: The data presented is for representative derivatives and not for Diethyl pyrazolo[1,5-
a]pyridine-2,3-dicarboxylate itself.

The development of novel anti-TB agents is a critical area of research due to the rise of

multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-

a]pyridine scaffold represents a promising starting point for the discovery of new therapeutics to

combat this global health threat.

Conclusion
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a member of a versatile class of

heterocyclic compounds with significant, demonstrated potential in drug discovery. The

pyrazolo[1,5-a]pyridine core is a validated pharmacophore for the development of potent

kinase inhibitors for oncology applications and novel agents to treat tuberculosis. Further
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investigation into the synthesis and biological evaluation of variously substituted derivatives,

including the title compound, is warranted to fully explore their therapeutic potential. This guide

provides a foundational understanding for researchers and drug development professionals to

build upon in their exploration of this promising chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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